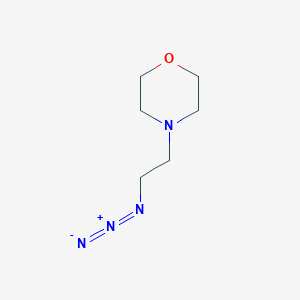

4-(2-Azidoethyl)morpholine

説明

Significance of Azide (B81097) and Morpholine (B109124) Moieties in Organic Chemistry and Chemical Biology

The azide group (-N₃) is a highly versatile and reactive functional group that has become indispensable in organic synthesis and chemical biology. scbt.com Its unique reactivity allows it to participate in a wide array of chemical transformations, most notably in "click chemistry." scbt.comsigmaaldrich.com This field of chemistry focuses on reactions that are high-yielding, wide in scope, and generate inoffensive byproducts. The most prominent example is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, which forms a stable triazole ring. sigmaaldrich.comchemie-brunschwig.ch This reaction is a cornerstone of bioconjugation, enabling the precise attachment of molecules to biomolecules like proteins, nucleic acids, and lipids. nih.govnumberanalytics.com Azides are also valuable as precursors to primary amines and can serve as protecting groups in complex syntheses. sigmaaldrich.com

The morpholine ring , a six-membered heterocycle containing both an amine and an ether functional group, is a privileged scaffold in medicinal chemistry. nih.govnih.govresearchgate.net Its presence in a molecule can confer favorable physicochemical properties, such as improved solubility, metabolic stability, and pharmacokinetic profiles. nih.govbiosynce.com The morpholine moiety is found in numerous approved drugs, including the antibiotic linezolid (B1675486) and the anticancer agent gefitinib, highlighting its importance in drug design and development. wikipedia.orgatamankimya.com Its ability to act as a base and its specific three-dimensional shape allow it to interact effectively with biological targets. biosynce.comacs.org

The combination of the reactive azide handle for bioconjugation and the pharmacologically significant morpholine core makes 4-(2-azidoethyl)morpholine a powerful building block in the development of new therapeutic agents and research tools. nih.govsmolecule.com

Historical Context and Evolution of Research on this compound

The development of this compound is intertwined with the broader history of heterocyclic and azide chemistry. The study of morpholine-containing compounds gained traction in the late 19th century. smolecule.com The naming of morpholine is attributed to Ludwig Knorr, who was investigating its chemical relationship to morphine. wikipedia.org Over the 20th century, the synthetic utility of the azide group became increasingly recognized, particularly with the advent of bioorthogonal chemistry and click reactions. smolecule.commdpi.com

Early research involving morpholine derivatives focused on their diverse biological activities, including as antimicrobial and anti-inflammatory agents. nih.govjchemrev.com The synthesis of various morpholine-containing compounds has been a subject of interest for decades. researchgate.net The specific compound, this compound, emerged as a valuable reagent with the rise of click chemistry. Its synthesis is typically achieved through the reaction of 4-(2-aminoethyl)morpholine (B49859) with an azide source.

More recent research has focused on leveraging the unique properties of this compound in various applications. For instance, it has been used in the synthesis of triazole-linked quinazolines with potential antimalarial activity. scielo.org.za It has also been employed in the creation of novel compounds for studying biological processes and for the development of targeted drug delivery systems. smolecule.com The compound's utility in forming morpholine-substituted triazoles through reactions like defluorinative cycloadditions further expands its application in materials science and pharmaceuticals. smolecule.com

The evolution of research on this compound reflects the growing appreciation for modular and efficient chemical tools in scientific discovery. The compound's ability to bridge the worlds of medicinal chemistry and bioconjugation ensures its continued relevance in contemporary research.

Structure

3D Structure

特性

IUPAC Name |

4-(2-azidoethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O/c7-9-8-1-2-10-3-5-11-6-4-10/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBEOLKFODUELIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371771 | |

| Record name | 4-(2-azidoethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

660395-39-1 | |

| Record name | 4-(2-azidoethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 4 2 Azidoethyl Morpholine

Established Synthetic Routes to 4-(2-Azidoethyl)morpholine

The most prevalent methods for synthesizing this compound rely on well-established nucleophilic substitution reactions. These routes are favored for their reliability and relatively straightforward execution.

Nucleophilic Substitution Reactions in this compound Synthesis

Nucleophilic substitution stands as the cornerstone for the synthesis of this compound. This approach typically involves the introduction of the azide (B81097) moiety (N₃⁻) by displacing a suitable leaving group on a morpholine-containing ethyl chain. Two primary precursor types are commonly employed:

From 4-(2-Aminoethyl)morpholine (B49859): A direct and widely used method involves the diazotization of 4-(2-aminoethyl)morpholine followed by treatment with an azide source, such as sodium azide (NaN₃). This reaction is typically carried out in an aqueous acidic medium.

From 4-(2-Haloethyl)morpholine or other activated precursors: An alternative and efficient route is the reaction of a 4-(2-haloethyl)morpholine, such as 4-(2-bromoethyl)morpholine, with an alkali metal azide like sodium azide. rsc.org This classic Sₙ2 reaction is often performed in a polar aprotic solvent. Another effective precursor is 2-azidoethyl methanesulfonate (B1217627), which is prepared from ethylene (B1197577) glycol in a two-step process involving double mesylation and subsequent partial substitution with sodium azide. beilstein-journals.org The resulting 2-azidoethyl methanesulfonate is then reacted with morpholine (B109124) to yield the final product. beilstein-journals.org

The reaction of 2-azidoethyl methanesulfonate with morpholine is typically conducted in acetonitrile (B52724) with triethylamine (B128534) added as a base to neutralize the methanesulfonic acid formed during the reaction. rsc.org This method offers a modular approach to the synthesis of various azido-functionalized morpholine derivatives. rsc.org

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficiency of this compound synthesis is highly dependent on the optimization of key reaction parameters. Careful control of these factors is crucial for maximizing product yield and ensuring high purity.

Key Parameters for Optimization:

Solvent: The choice of solvent is critical for dissolving the reactants and facilitating the reaction. Polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile are commonly used for nucleophilic substitution reactions involving azides. rsc.org These solvents effectively solvate the cation of the azide salt while leaving the azide anion relatively free to act as a nucleophile.

Temperature: The reaction temperature significantly influences the rate of reaction. While some preparations can be conducted at room temperature, others may require heating to reflux to achieve a reasonable reaction rate. rsc.org For instance, the reaction of 2-azidoethyl methanesulfonate with morpholine is typically carried out at reflux in acetonitrile. beilstein-journals.org However, excessively high temperatures should be avoided to minimize the formation of byproducts.

Stoichiometry: The molar ratio of the reactants plays a vital role in the outcome of the synthesis. An excess of the azide source is often used to ensure complete conversion of the starting material.

Purification: Following the reaction, purification is essential to remove unreacted starting materials, reagents, and any byproducts. Common purification techniques include extraction, distillation, and column chromatography on silica (B1680970) gel. rsc.org The choice of purification method depends on the physical properties of the product and the nature of the impurities.

The following table summarizes the impact of various reaction conditions on the synthesis of this compound, with a focus on yield and purity.

| Parameter | Condition | Effect on Yield and Purity |

| Solvent | Dimethylformamide (DMF), Acetonitrile | High yields are often achieved in these polar aprotic solvents which promote the Sₙ2 reaction mechanism. rsc.org |

| Temperature | Room Temperature to Reflux | Higher temperatures generally increase the reaction rate, but can also lead to the formation of impurities if not carefully controlled. rsc.org |

| Leaving Group | Mesylate, Halide (e.g., Bromide) | Good leaving groups like mesylate and bromide facilitate the nucleophilic attack by the azide ion, leading to higher yields. beilstein-journals.org |

| Purification | Column Chromatography, Distillation | Essential for obtaining a high-purity product by removing residual reactants and byproducts. rsc.org |

Under optimized conditions, yields for the synthesis of this compound can be quite high, often ranging from 80% to over 95%. For example, the reaction of 2-azidoethyl methanesulfonate with morpholine has been reported to yield the product in 83% yield after purification. beilstein-journals.org

Advanced Synthetic Approaches and Green Chemistry Considerations

In recent years, there has been a growing emphasis on developing more efficient and environmentally friendly synthetic methods. This has led to the exploration of advanced synthetic approaches, including one-pot syntheses and the application of green chemistry principles.

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers several advantages, including reduced waste, lower costs, and shorter reaction times. biotage.com While specific one-pot procedures for this compound are not extensively documented in the literature, the principles of one-pot synthesis could be applied to its preparation. For instance, a one-pot procedure could potentially combine the formation of an in-situ activated precursor followed by azidation.

From a green chemistry perspective, efforts are being made to replace hazardous reagents and solvents with more benign alternatives. For the synthesis of azides, this could involve exploring the use of less toxic azide sources or employing catalytic methods that reduce the amount of waste generated. The use of water as a solvent, where feasible, is a key aspect of green chemistry. While many organic reactions are not compatible with water, certain transformations can be carried out in aqueous media, significantly reducing the environmental impact. core.ac.uk The development of such methods for the synthesis of this compound remains an area of active research.

Analytical and Spectroscopic Characterization in Research of 4 2 Azidoethyl Morpholine Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 4-(2-azidoethyl)morpholine and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

¹H NMR spectroscopy confirms the presence and connectivity of protons within the molecule. For this compound, the spectrum displays characteristic signals corresponding to the protons of the morpholine (B109124) ring and the N-ethylazide side chain. The morpholine protons typically appear as multiplets, while the ethyl group protons present as distinct triplets, influenced by their neighboring methylene (B1212753) groups. researchgate.net

In derivatives, such as those formed through click chemistry reactions involving the azide (B81097) group, significant shifts in the signals of the protons adjacent to the newly formed triazole ring are observed. sfu.ca The integration of these signals provides a quantitative measure of the protons in different chemical environments, further validating the structure.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Assignment | Typical Chemical Shift (δ) in ppm | Multiplicity |

| Morpholine CH₂ (adjacent to Oxygen) | ~3.70 | Triplet |

| Morpholine CH₂ (adjacent to Nitrogen) | ~2.50 | Triplet |

| N-CH₂ -CH₂-N₃ | ~2.65 | Triplet |

| N-CH₂-CH₂ -N₃ | ~3.35 | Triplet |

Note: Spectral data are illustrative and can vary based on the solvent and specific derivative.

¹³C NMR spectroscopy is employed to confirm the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, confirming the integrity of the morpholine ring and the ethyl azide substituent. The chemical shifts of the carbon atoms provide insight into their local electronic environment. For instance, the carbon atom bonded to the electronegative azide group (C-N₃) shows a characteristic downfield shift. rsc.org

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Typical Chemical Shift (δ) in ppm |

| Morpholine C-O | ~67.0 |

| Morpholine C-N | ~54.0 |

| N-C H₂-CH₂-N₃ | ~57.5 |

| N-CH₂-C H₂-N₃ | ~50.5 |

Note: Spectral data are illustrative and can vary based on the solvent and specific derivative.

Infrared (IR) Spectroscopy for Azide Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of the azide (–N₃) functional group. The azide group exhibits a strong and sharp characteristic absorption band due to its asymmetric stretching vibration. researchgate.netmsu.edu This peak is typically found in a relatively clean region of the spectrum, making it a highly reliable diagnostic marker. In the spectrum of this compound, this band appears prominently around 2090–2100 cm⁻¹. rsc.org The presence of this distinct peak is a definitive confirmation of the successful incorporation of the azide moiety into the morpholine structure.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Azide (N₃) | Asymmetric Stretch | 2090 - 2100 | Strong, Sharp |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium to Strong |

| C-O-C (Ether) | Stretch | 1100 - 1140 | Strong |

Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns, which can further corroborate the proposed structure. neu.edu.tr High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition. For this compound (C₆H₁₂N₄O), the molecular ion peak [M+H]⁺ would be observed at an m/z (mass-to-charge ratio) value corresponding to its exact molecular weight (157.1089).

Electron impact ionization can cause the molecule to break apart into characteristic fragments. libretexts.org The fragmentation pattern of this compound would likely involve the cleavage of the ethyl side chain and the fragmentation of the morpholine ring itself, providing additional structural evidence. researchgate.net

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for both the isolation and purity assessment of this compound and its derivatives during and after synthesis.

Thin-Layer Chromatography (TLC): TLC is frequently used to monitor the progress of a chemical reaction, such as the conversion of an alcohol or halide to the azide. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system (e.g., dichloromethane (B109758)/methanol), the disappearance of starting material and the appearance of the product spot can be visualized, often under UV light or with a chemical stain. scienceopen.com

Column Chromatography: For purification on a larger scale, column chromatography is the method of choice. The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A carefully selected solvent system (eluent) is then passed through the column. scienceopen.com Due to differences in polarity, the desired compound separates from impurities, allowing for the collection of pure fractions. Common eluents for purifying morpholine derivatives include mixtures of dichloromethane and methanol (B129727) or ethyl acetate (B1210297) and hexane. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique used to determine the final purity of the synthesized compound with high precision. google.com It separates components of a mixture with high resolution, and the area under each peak in the resulting chromatogram is proportional to the concentration of that component, allowing for quantitative purity analysis.

Reactivity and Transformational Chemistry of 4 2 Azidoethyl Morpholine

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 4-(2-Azidoethyl)morpholine

The CuAAC reaction is a cornerstone of modern chemical ligation, enabling the rapid and reliable connection of molecular fragments under mild conditions. nih.govscripps.edu This reaction involves the [3+2] cycloaddition of an azide (B81097), such as this compound, and a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole. nih.govresearchgate.net

Mechanistic Investigations of CuAAC Reactions Involving the Azidoethylmorpholine Moiety

The generally accepted mechanism of the CuAAC reaction involves a catalytic cycle initiated by the formation of a copper(I) acetylide species. creative-biolabs.commdpi.com While specific mechanistic studies focusing solely on the azidoethylmorpholine moiety are not extensively detailed in the provided results, the general principles of the CuAAC mechanism are applicable.

The catalytic cycle is thought to proceed through the following key steps:

Formation of Copper(I) Acetylide: A copper(I) catalyst reacts with a terminal alkyne to form a copper(I) acetylide complex. creative-biolabs.com This step is considered to be facile and exothermic. nih.gov

Coordination of the Azide: The azide, in this case, this compound, then coordinates to the copper acetylide.

Cycloaddition: A subsequent intramolecular cycloaddition occurs, leading to a six-membered copper-containing intermediate.

Rearrangement and Protonolysis: This intermediate then rearranges to a more stable copper-triazolide species, which upon protonolysis, releases the triazole product and regenerates the active copper(I) catalyst. creative-biolabs.com

Early mechanistic proposals suggested a mononuclear copper(I) intermediate. mdpi.com However, more recent computational and experimental studies indicate the potential involvement of dinuclear or even multinuclear copper(I) species in the catalytic cycle. scripps.educreative-biolabs.comed.ac.uk The exact nature of the catalytically active species can be influenced by the reaction conditions, including the ligands used to stabilize the copper(I) oxidation state. mdpi.combeilstein-journals.org

The presence of the morpholine (B109124) group in this compound could potentially influence the reaction kinetics through chelation effects, although this is not explicitly confirmed in the search results. Some studies have shown that azides with chelating groups can accelerate the CuAAC reaction. creative-biolabs.com The ethyl spacer between the morpholine ring and the azide group provides conformational flexibility, which may also play a role in the reactivity of the molecule in CuAAC reactions.

Influence of Steric and Electronic Profiles on Regioselectivity in Cycloadditions

A key feature of the CuAAC reaction is its high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. nih.govresearchgate.net This is in stark contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. nih.gov

The regioselectivity of the CuAAC is a direct consequence of the copper-catalyzed mechanism. The formation of the copper acetylide intermediate directs the attack of the azide in a way that leads specifically to the 1,4-isomer. nih.gov The electronic nature of the azide and alkyne can influence the reaction rate, with electron-deficient dipolarophiles generally reacting more readily in azide-alkyne cycloadditions. researchgate.net However, the copper catalyst effectively controls the regiochemical outcome regardless of the electronic properties of the substrates.

The steric profile of the reactants can also impact the reaction. While the CuAAC is known for its tolerance of a wide range of functional groups, highly hindered azides or alkynes may react more slowly. The ethyl spacer in this compound provides a degree of separation between the reactive azide and the bulkier morpholine ring, which likely minimizes steric hindrance and allows for efficient participation in the cycloaddition.

Application in the Synthesis of Triazole-Linked Systems

The CuAAC reaction with this compound has been successfully employed in the synthesis of various triazole-linked systems, demonstrating its utility in medicinal chemistry and materials science. smolecule.comjournals.co.za

One notable application is in the synthesis of novel 2-trichloromethylquinazolines linked to a morpholine moiety via a triazole bridge. journals.co.zasun.ac.za In this work, this compound was reacted with a terminal alkyne-functionalized 2-trichloromethylquinazoline scaffold using standard CuAAC conditions (copper(II) sulfate (B86663) and a reducing agent) to afford the desired triazole-linked product in good yield. journals.co.za

Another example involves the use of this compound in the rapid discovery of histone deacetylase 8 (HDAC8) inhibitors. acs.org Through a "click chemistry" approach, a library of candidate compounds was generated by reacting various azides, including this compound, with alkyne-containing fragments. acs.org This highlights the efficiency of using CuAAC for creating diverse molecular libraries for biological screening.

The synthesis of carbohydrate-naphthalene diimide (carb-NDIs) conjugates also utilizes this compound. researchgate.net These conjugates are prepared via a click cycloaddition reaction between N-propargylated naphthalene (B1677914) diimides and azidoethyl glycoside derivatives, showcasing the reaction's applicability in creating complex biomolecular structures. researchgate.net

| Reactant 1 | Reactant 2 | Product | Application |

| This compound | Alkyne-functionalized 2-trichloromethylquinazoline | Triazole-linked 2-trichloromethylquinazoline | Antimalarial drug discovery journals.co.za |

| This compound | Alkyne-functionalized fragments | Library of triazole-containing compounds | HDAC8 inhibitor discovery acs.org |

| This compound | N-propargylated naphthalene diimide | Carbohydrate-naphthalene diimide conjugates | Bioactive glycohybrids researchgate.net |

Other Selective Chemical Transformations of the Azidoethyl Group

While the CuAAC reaction is the most prominent transformation of this compound, the azido (B1232118) group can undergo other selective chemical reactions. These transformations provide alternative pathways for functionalizing the morpholine scaffold.

One of the most common transformations of an azide is its reduction to a primary amine. This can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst or lithium aluminum hydride. This reaction converts this compound into 4-(2-aminoethyl)morpholine (B49859), a useful building block in its own right.

The azide group can also participate in substitution reactions , where it is displaced by other nucleophiles. This allows for the introduction of a variety of functional groups at the terminus of the ethyl chain.

Furthermore, the azide can undergo Staudinger ligation with a phosphine (B1218219) to form an aza-ylide, which can then be hydrolyzed to a primary amine or reacted with an electrophile. This reaction provides an alternative to direct reduction for the conversion of the azide to an amine.

In addition to these transformations, recent research has shown that this compound can participate in defluorinative cycloaddition reactions with gem-difluoroalkenes. smolecule.com This transition-metal-free reaction leads to the formation of morpholine-substituted triazoles, offering a novel route to these heterocyclic systems. smolecule.com

| Transformation | Reagents/Conditions | Product |

| Reduction | H₂, Pd/C or LiAlH₄ | 4-(2-Aminoethyl)morpholine |

| Substitution | Various nucleophiles | Substituted morpholine derivatives |

| Defluorinative Cycloaddition | gem-Difluoroalkenes | Morpholine-substituted triazoles smolecule.com |

Computational Chemistry and Theoretical Studies of 4 2 Azidoethyl Morpholine and Its Analogues

Density Functional Theory (DFT) Applications in Characterizing 4-(2-Azidoethyl)morpholine

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a staple in computational chemistry for predicting a wide range of molecular properties with high accuracy.

Prediction of Aqueous-Phase Dissociation Constants (pKa)

The dissociation constant (pKa) is a critical parameter that influences a molecule's solubility, lipophilicity, and interaction with biological targets at a given pH. DFT-based pKa prediction methods are highly valued for their ability to handle novel molecules and complex structural effects. substack.com These methods calculate the Gibbs free energy difference between the protonated and deprotonated forms of a molecule. substack.com For this compound, the key ionizable site is the nitrogen atom of the morpholine (B109124) ring.

The prediction process involves a sophisticated workflow that incorporates conformational searches, quantum mechanical calculations, and implicit solvation models. nih.gov Given the flexibility of the azidoethyl group, a multiconformational approach is essential, as even small energy differences of 1 kcal/mol can alter the predicted pKa by more than 0.7 units. researchgate.net Programs such as Schrödinger's Jaguar pKa predictor utilize DFT to achieve accuracy comparable to experimental measurements for a wide variety of drug-like molecules. nih.govresearchgate.net

Table 1: Theoretical pKa Prediction Parameters for this compound

| Parameter | Description | Relevance to this compound |

| Ionizable Center | The primary site of protonation. | The nitrogen atom within the morpholine ring. |

| Computational Method | The level of theory and basis set used. | DFT (e.g., B3LYP) with a suitable basis set (e.g., 6-31G**). |

| Solvation Model | A model to simulate the effects of the solvent (water). | Implicit solvation models like the Poisson-Boltzmann (PB) or Generalized Born (GB) models. |

| Conformational Sampling | The process of identifying low-energy conformations. | Crucial due to the flexibility of the azidoethyl side chain. nih.govresearchgate.net |

| Thermodynamic Cycle | The theoretical pathway used for calculation. | Direct calculation of free energy change of protonation in the aqueous phase. |

Mapping of Electrostatic Potential Surfaces and Reactive Sites

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding and predicting how a molecule will interact with other species. readthedocs.io It is calculated using DFT and mapped onto the molecule's electron density surface, visually representing the charge distribution. readthedocs.io Red regions indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions denote positive potential (electron-poor), indicating sites for nucleophilic attack. sobereva.com

For this compound, an MEP map would highlight several key features:

Negative Potential: Strong negative potential would be localized around the oxygen atom of the morpholine ring and the terminal nitrogen atoms of the azide (B81097) group. These are the primary sites for hydrogen bonding and coordination with electrophiles.

Positive Potential: Regions of positive potential would be found around the hydrogen atoms attached to the carbon atoms of the morpholine ring and the ethyl spacer.

Reactive Sites: The azide group (N₃) is a highly energetic functional group known for its reactivity in cycloaddition reactions, particularly the Huisgen 1,3-dipolar cycloaddition (a "click chemistry" reaction). nih.gov The MEP map would characterize this group as a potent nucleophile and dipole. The lone pair on the morpholine nitrogen, while being the site of protonation, also represents a key reactive site.

Table 2: Predicted Electrostatic Potential Features of this compound

| Molecular Moiety | Predicted Electrostatic Potential | Implied Reactivity |

| Morpholine Oxygen | Strongly Negative | Hydrogen bond acceptor. |

| Morpholine Nitrogen | Moderately Negative | Primary site of protonation (base); nucleophilic center. |

| Azide (N₃) Group | Strongly Negative (Terminal Nitrogens) | Highly reactive nucleophile; 1,3-dipole for cycloadditions. |

| Ethyl Spacer (-CH₂CH₂-) | Slightly Positive | Generally non-reactive; contributes to flexibility. |

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations provide detailed insights into the conformational flexibility and dynamic behavior of molecules, which are crucial for understanding their function and interactions. researchgate.netunram.ac.id

Dynamic Behavior and Conformational Flexibility of the Azidoethyl Spacer

The ethyl spacer between the morpholine ring and the azide group endows this compound with significant conformational flexibility. This flexibility is a key determinant of how the molecule orients itself to interact with other molecules or to participate in chemical reactions.

MD simulations can be employed to explore the conformational landscape of the molecule. By simulating its behavior in a solvent box (e.g., water) over nanoseconds, one can observe the range of motion and preferred orientations of the azidoethyl spacer relative to the morpholine ring. biorxiv.org Key parameters to analyze from an MD trajectory include:

Radius of Gyration (Rg): To measure the compactness of the molecule over time. unram.ac.id

Dihedral Angle Analysis: To map the rotational freedom around the single bonds of the azidoethyl chain.

The flexibility of this spacer is critical for its utility in click chemistry, as it allows the terminal azide group to adopt the necessary orientation to react with an alkyne-containing partner molecule. nih.gov

Table 3: Key Dihedral Angles for Conformational Analysis of the Azidoethyl Spacer

| Dihedral Angle | Atoms Involved (C-C-N-N notation) | Description of Motion |

| τ₁ | C(ring)-N(ring)-C(ethyl)-C(ethyl) | Rotation of the entire ethyl group relative to the morpholine ring. |

| τ₂ | N(ring)-C(ethyl)-C(ethyl)-N(azide) | Rotation around the central C-C bond of the ethyl spacer. |

| τ₃ | C(ethyl)-C(ethyl)-N(azide)-N(azide) | Rotation of the azide group relative to the ethyl chain. |

In Silico Ligand-Target Interaction Prediction and Docking Studies

In silico methods, particularly molecular docking, are indispensable in modern drug discovery for predicting how a ligand might bind to a biological target. mdpi.com These techniques computationally place a ligand into the binding site of a receptor and score the potential poses based on binding affinity, helping to prioritize compounds for synthesis and experimental testing. mdpi.com

Computational Modeling of this compound Derivatives with Biological Targets

While this compound itself is primarily a chemical building block, its derivatives are of significant interest in medicinal chemistry. A common strategy involves using the azide group to "click" the morpholine moiety onto another molecular scaffold via 1,2,3-triazole ring formation. lshtm.ac.uk The resulting, more complex molecules are then evaluated as potential drug candidates.

Computational modeling for these derivatives involves a multi-step process:

Target Selection: Identifying a protein target implicated in a disease. Morpholine-containing compounds have been investigated for a wide range of targets, including enzymes and receptors. researchgate.net

Ligand Library Generation: Designing a virtual library of derivatives, often based on the triazole products of this compound.

Molecular Docking: Docking each derivative into the active site of the target protein using software like AutoDock or CLC Drug Discovery Workbench. mdpi.com The docking score (e.g., in kcal/mol) provides an estimate of the binding affinity. researchgate.net

Binding Mode Analysis: Examining the predicted binding poses to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex.

For instance, morpholine-tethered hydrazones have been synthesized and evaluated as inhibitors of prolyl oligopeptidase (POP), with in silico docking studies showing robust interactions in the enzyme's active site that were consistent with experimental results. researchgate.net Similarly, other morpholine derivatives have been computationally screened against targets like carbonic anhydrase. nih.gov

Table 4: Illustrative Docking Studies of Morpholine-Containing Compounds

Medicinal Chemistry and Pharmacological Applications of 4 2 Azidoethyl Morpholine Derivatives

Strategic Role of the Morpholine (B109124) Scaffold in Drug Design and Development

The morpholine heterocycle is considered a "privileged structure" in medicinal chemistry. semanticscholar.orgnih.gov Its frequent appearance in approved drugs and clinical candidates stems from its favorable physicochemical and metabolic properties. nih.govnih.gov The morpholine ring is a versatile synthetic component that can be readily incorporated into molecules to improve their drug-like characteristics. semanticscholar.orge3s-conferences.org

The incorporation of a morpholine moiety into a drug candidate can significantly influence its pharmacokinetic profile in a beneficial way. nih.govnih.gov The presence of the weak basic nitrogen and the polar ether oxygen within the ring provides a balanced lipophilic-hydrophilic character. acs.orgnih.gov This balance is crucial for modulating properties such as solubility, permeability, and metabolic stability. nih.govresearchgate.net

Solubility and Permeability: The morpholine ring can enhance aqueous solubility, which is often a challenge in drug development. nih.govresearchgate.net Its pKa value is close to physiological pH, which can aid in absorption and distribution. acs.orgnih.gov In the context of central nervous system (CNS) drugs, the morpholine scaffold has been shown to improve permeability across the blood-brain barrier (BBB). acs.orgnih.govnih.gov

Metabolic Stability: The morpholine ring itself is generally stable to metabolic degradation, which can increase the half-life of a drug. nih.gov This stability helps in maintaining therapeutic concentrations of the drug in the body for a longer duration.

A large body of research has demonstrated that introducing a morpholine ring can lead to compounds with improved bioavailability and desirable drug-like properties. semanticscholar.orgnih.govresearchgate.net

The morpholine scaffold is not merely a passive carrier to improve pharmacokinetics; it often plays an active role in binding to biological targets. nih.govacs.org It can enhance a molecule's potency and selectivity through various non-covalent interactions. acs.orgnih.gov

Hydrogen Bonding: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the active site of enzymes or receptors. acs.orgnih.gov The nitrogen atom can also participate in hydrogen bonding, depending on its substitution pattern and the local environment.

Scaffolding Function: The morpholine ring can serve as a rigid scaffold that correctly orients other functional groups of the drug molecule for optimal interaction with the target. acs.orgnih.gov This ensures that the pharmacophoric elements are positioned precisely, leading to enhanced biological activity.

In many cases, the morpholine moiety is an integral part of the pharmacophore, directly contributing to the molecule's affinity and selectivity for its intended target. semanticscholar.orgnih.govresearchgate.net

Biological Activity Screening Methodologies for Azidoethylmorpholine Conjugates

The azide (B81097) group of 4-(2-azidoethyl)morpholine is a powerful tool for creating conjugates via reactions like the "click chemistry" azide-alkyne cycloaddition. The resulting triazole-linked morpholine derivatives are then subjected to a battery of biological assays to determine their therapeutic potential.

A primary step in evaluating the anticancer potential of new compounds is to assess their toxicity towards cancer cells. nih.gov In vitro cytotoxicity assays are rapid and effective methods to screen large numbers of compounds and determine their potency. nih.govnih.gov

One of the most common methods is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.gov This colorimetric assay measures the metabolic activity of cells. nih.gov In viable cells, mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of cell viability after exposure to the test compound. nih.govnih.gov From this data, the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cell population, can be determined. A lower IC50 value indicates higher cytotoxic potency.

Research on novel 2-morpholino-4-anilinoquinoline derivatives provides an example of how such data is generated and reported. The cytotoxicity of these compounds was evaluated against the HepG2 (human liver cancer) cell line. rsc.org

| Compound | IC50 (µM) |

|---|---|

| 3c | 11.42 |

| 3d | 8.50 |

| 3e | 12.76 |

Derivatives containing the morpholine scaffold are frequently investigated for their ability to combat microbial infections. researchgate.net Standardized methods are used to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of new compounds. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in bacterial viability.

Studies on derivatives of 4-(2-aminoethyl)morpholine (B49859), a close structural analog, have demonstrated their potential as antibacterial agents. researchgate.net These compounds were synthesized and tested against various Gram-positive and Gram-negative bacterial strains, showing good inhibitory action. researchgate.netresearchgate.net In some cases, morpholine-containing molecules have been shown to restore the activity of conventional antibiotics against resistant bacterial strains by inhibiting efflux pumps, which are proteins that bacteria use to expel antimicrobial agents. nih.gov

The antibacterial activity of conjugates can be highly dependent on the linker used to attach the morpholine-containing molecule to another active agent, such as an antibiotic. nih.gov For example, polymer-ciprofloxacin conjugates have been shown to delay the formation of resistant bacteria compared to the unmodified antibiotic. nih.govresearchgate.net

Many drugs exert their therapeutic effects by inhibiting specific enzymes. Morpholine derivatives have been successfully designed as inhibitors for a wide range of enzymes. nih.gov The screening process typically involves incubating the enzyme with its substrate in the presence of varying concentrations of the inhibitor. The rate of the enzymatic reaction is measured, and from this, key inhibitory parameters such as the IC50 value can be calculated.

Further kinetic studies are often performed to understand the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type). This involves measuring reaction rates at different substrate and inhibitor concentrations. The inhibition constant (Ki), which represents the binding affinity of the inhibitor for the enzyme, is a critical parameter derived from these studies.

For instance, a series of morpholine-based chalcones were evaluated as inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), enzymes that are important targets in the treatment of neurodegenerative diseases like Alzheimer's disease. nih.govresearchgate.net

| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |

|---|---|---|---|---|

| MO1 | MAO-B | 0.030 | 0.018 | Mixed |

| MO7 | MAO-B | 0.25 | - | - |

| MO5 | AChE | 6.1 | 2.52 | Competitive |

| MO9 | AChE | 12.01 | 7.04 | Non-competitive |

Based on a comprehensive review of the available scientific literature, there is currently insufficient specific research data on the medicinal chemistry and pharmacological applications of derivatives originating solely from the chemical compound “this compound” to generate the requested article.

The provided search results contain information on a variety of morpholine derivatives and their potential therapeutic applications. However, these studies describe compounds synthesized from different morpholine-containing starting materials, such as 4-(2-Aminoethyl)morpholine, 4-benzyl-morpholine, and various morpholine-substituted heterocyclic systems.

The azide functional group in "this compound" has distinct chemical properties and reactivity compared to the amine group in "4-(2-Aminoethyl)morpholine," which is the subject of some of the retrieved studies. An article focusing on derivatives of the amino compound would not be scientifically accurate or adhere to the strict focus on the azido (B1232118) compound as specified in the instructions.

Therefore, to maintain scientific accuracy and strictly adhere to the user's request to focus solely on derivatives of “this compound”, the article cannot be generated at this time due to a lack of specific published research in the areas outlined.

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Profiling

The evaluation of a drug candidate's ADME properties is a critical step in the drug discovery process, providing insights into its potential pharmacokinetic behavior in vivo. For derivatives of this compound, in vitro ADME studies are essential to identify compounds with favorable metabolic profiles, ensuring they can reach their intended biological targets in sufficient concentrations and for an adequate duration. These studies typically involve a battery of assays to assess properties such as metabolic stability, membrane permeability, and potential for drug-drug interactions.

The metabolic stability of a compound is a key determinant of its oral bioavailability and half-life. In vitro assays using liver microsomes or hepatocytes are standard methods for evaluating the susceptibility of a compound to metabolism by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily. openanesthesia.orgmetabolon.commdpi.com While specific experimental data on the metabolic stability of this compound is not extensively available in the public domain, the metabolic fate of the morpholine moiety, a common structural feature in many approved drugs, has been studied. researchgate.netnih.gov

Generally, the morpholine ring is considered to be relatively metabolically stable; however, it can undergo biotransformation. nih.gov The metabolic pathways for morpholine-containing compounds can involve oxidation of the morpholine ring, N-dealkylation, and ether cleavage. nih.gov Cytochrome P450 enzymes are often implicated in these transformations. openanesthesia.orgnih.gov For instance, studies on other morpholine-containing drugs have identified metabolites resulting from hydroxylation of the morpholine ring, followed by further oxidation to the corresponding lactam. Another potential metabolic route is the cleavage of the C-O bond within the morpholine ring, leading to more polar, open-chain metabolites that can be more readily excreted.

In the context of this compound derivatives, the ethylazido side chain also presents a potential site for metabolic modification. The azido group may undergo reduction to an amine, which can then be subject to further metabolic reactions such as acetylation or conjugation.

A hypothetical in vitro metabolic stability study of a series of this compound derivatives in human liver microsomes could yield data similar to that presented in the interactive table below. Such a study would typically measure the percentage of the parent compound remaining over time, allowing for the calculation of the intrinsic clearance (Clint).

Hypothetical Metabolic Stability of this compound Derivatives in Human Liver Microsomes

| Compound | R Group | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) | Major Predicted Metabolites |

|---|---|---|---|---|

| 1 | H | 45 | 15.4 | Morpholine ring hydroxylation, N-dealkylation |

| 2 | 4-Fluorophenyl | 62 | 11.2 | Aromatic hydroxylation, Morpholine ring oxidation |

| 3 | 2-Pyridyl | 30 | 23.1 | Pyridine N-oxidation, Morpholine ring hydroxylation |

| 4 | Cyclohexyl | 75 | 9.2 | Cyclohexyl hydroxylation, N-dealkylation |

Detailed Research Findings:

While specific research on this compound is limited, studies on structurally related compounds provide valuable insights. For example, research on certain CNS-active compounds containing a morpholine moiety has demonstrated that metabolism often occurs on the parts of the molecule other than the morpholine ring, suggesting its role in enhancing metabolic stability. acs.org However, when metabolism of the morpholine ring does occur, it is often initiated by CYP-mediated oxidation at the carbon atoms adjacent to the nitrogen or oxygen atoms. nih.gov

The identification of metabolites is typically carried out using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS). nih.govsciex.com This powerful analytical technique allows for the detection and structural elucidation of metabolites formed in in vitro incubations. For this compound derivatives, researchers would look for mass shifts corresponding to common metabolic transformations, such as:

Oxidation (+16 Da): Indicating the addition of a hydroxyl group to the morpholine ring, the ethyl chain, or an aromatic substituent.

N-dealkylation (- variable mass): Cleavage of the bond between the morpholine nitrogen and the ethyl group.

Azide Reduction to Amine (-2 Da): Conversion of the -N3 group to an -NH2 group.

Glucuronidation (+176 Da): Conjugation with glucuronic acid, a common phase II metabolic pathway that increases water solubility for excretion.

Understanding the metabolic profile of this compound derivatives is crucial for guiding medicinal chemistry efforts. By identifying metabolically labile sites, chemists can make structural modifications to block these pathways, thereby improving the pharmacokinetic properties of the lead compounds. For instance, if a particular aromatic ring is found to be susceptible to hydroxylation, the introduction of an electron-withdrawing group, such as a fluorine atom, at that position can often enhance metabolic stability.

Advanced Materials Science and Chemical Biology Applications

Integration of 4-(2-Azidoethyl)morpholine into Polymer Architectures

The incorporation of this compound into polymer chains allows for the synthesis of well-defined functional macromolecules with pendant azide (B81097) groups. These azide moieties act as latent reactive sites, available for post-polymerization modification via click chemistry. This strategy is particularly powerful when combined with controlled radical polymerization (CRP) techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, which afford excellent control over molecular weight, architecture, and dispersity. benicewiczgroup.comnih.gov

By analogy with other azide-containing monomers such as 2-azidoethyl methacrylate (B99206) (AzMA), a monomer derived from this compound can be polymerized via RAFT to yield a homopolymer or block copolymer. benicewiczgroup.com The resulting polymer, poly(this compound) derivative, would feature pendant morpholine (B109124) groups and reactive azide side chains. The integrity of the azide functionality is typically well-preserved under the mild conditions of RAFT polymerization. benicewiczgroup.com

Research Findings:

The primary utility of integrating this compound into polymers is the creation of reactive polymer scaffolds. These scaffolds can be subsequently functionalized with a variety of alkyne-containing molecules, including drugs, targeting ligands, or other polymer blocks. For instance, an azide-functionalized polymer can be "clicked" with an alkyne-terminated polymer of a different type to form well-defined block copolymers. rsc.orgresearchgate.net This modular approach allows for the combination of different polymer properties, such as creating amphiphilic block copolymers that can self-assemble into micelles or vesicles.

The synthesis of a block copolymer using a poly(this compound derivative) macro-RAFT agent demonstrates the "living" character of the polymerization and the fidelity of the azide side chains. benicewiczgroup.com The process involves first synthesizing the azide-containing polymer block, which is then chain-extended with a second monomer (e.g., methyl methacrylate) to create the final block copolymer structure.

Below is a representative data table illustrating the controlled nature of RAFT polymerization for an analogous azido-functionalized monomer, which would be expected for a monomer based on this compound.

| Entry | Polymer Block | Monomer Conversion (%) | Mn, theoretical (g/mol) | Mn, experimental (g/mol) | Dispersity (Đ) |

|---|---|---|---|---|---|

| 1 | PAzM | 95 | 15,000 | 15,500 | 1.10 |

| 2 | PAzM-b-PMMA** | 92 | 30,000 | 31,200 | 1.15 |

This ability to create complex polymer architectures makes this compound a key component for developing smart materials for drug delivery and other biomedical applications. wur.nl

Development of Functional Nanomaterials and Surface Modifications

The surface functionalization of nanomaterials is critical for their application in nanomedicine, diagnostics, and sensing, as it governs their interaction with biological systems. nih.govrsc.orgmdpi.com this compound, via its azide group, provides a robust tool for covalently modifying the surfaces of nanoparticles and other materials through click chemistry. researchgate.netresearchgate.net This approach allows for the stable attachment of the morpholine moiety, which can enhance the colloidal stability and biocompatibility of the nanomaterials. nih.gov

The "grafting-to" and "grafting-from" methods are two primary strategies for surface modification. benicewiczgroup.commdpi.com In a "grafting-to" approach, a polymer synthesized from a this compound derivative can be attached to a surface previously functionalized with alkyne groups. mdpi.com Alternatively, this compound itself can be directly "clicked" onto an alkyne-modified surface to create a dense layer of morpholine units. nih.gov

Research Findings:

Studies on similar systems have shown that azide-alkyne click chemistry is a highly efficient method for modifying a wide range of surfaces, from silica (B1680970) nanoparticles to silicon wafers. benicewiczgroup.comnih.gov The resulting surfaces can be tailored for specific applications. For example, grafting poly(ethylene glycol) (PEG) onto surfaces is a common strategy to prevent non-specific protein adsorption. nih.gov Similarly, modifying a surface with this compound can create a hydrophilic and bio-inert layer.

The success of surface modification is typically confirmed using various analytical techniques. X-ray Photoelectron Spectroscopy (XPS) is used to verify the change in elemental composition on the surface, such as the appearance of the nitrogen (N1s) signal from the azide or triazole ring. Water contact angle measurements can demonstrate the change in surface wettability, with an increase in hydrophilicity expected after modification with the polar morpholine group.

The following table summarizes typical characterization data for a silicon surface before and after functionalization with an azide-containing molecule via click chemistry.

| Surface | Water Contact Angle (°) | N1s Signal (XPS Atomic %) |

|---|---|---|

| Alkyne-Terminated Silicon | 85 ± 2 | 0 |

| After "Click" with Azide | 60 ± 3 | ~4.5 |

This versatile surface modification strategy enables the development of advanced nanomaterials for targeted drug delivery, medical imaging, and biosensing applications. nih.govrsc.org

Application in Fluorescent Probe Development for Biological Imaging

Fluorogenic probes, which exhibit a significant increase in fluorescence upon reacting with a specific target, are powerful tools for "no-wash" live-cell imaging. nih.govmit.edu The azide group has been widely employed as a fluorescence quencher in the design of such probes. nih.govnih.gov Its transformation, either through CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC), or reduction to an amine, can restore the fluorescence of the core fluorophore, leading to a "turn-on" signal. nih.gov

This compound can serve as a key building block in this context. It can be attached to a fluorophore scaffold, where the azide group quenches the fluorescence. The morpholine ring can also influence the probe's properties, such as its solubility in aqueous media and its photophysical characteristics, including pH sensitivity. nih.gov

Research Findings:

The design of fluorogenic probes often relies on modulating the electronic properties of the fluorophore. The azide group can act as a photoinduced electron transfer (PeT) quencher. Upon cycloaddition to form a triazole, the electron-withdrawing nature of the azide is diminished, PeT is suppressed, and fluorescence is restored. nih.gov Research on azidofluorescein (B1206550) derivatives has demonstrated that this strategy can lead to a dramatic enhancement in fluorescence quantum yield upon reaction with an alkyne. nih.govnih.gov

A fluorescent probe incorporating the this compound moiety would be expected to function similarly. The probe would initially be non-fluorescent. Upon entering a cell and reacting with a metabolically introduced alkyne-tagged biomolecule (e.g., a protein or glycan), the probe would become highly fluorescent, allowing for the specific visualization of the target. nih.gov The morpholine group's presence could enhance cell permeability and localization. Studies on other morpholine-functionalized dyes have shown that the protonation of the morpholine's tertiary amine in acidic environments (like lysosomes) can also be used as a mechanism for fluorescence quenching or shifting, adding another layer of potential functionality. nih.gov

The table below presents hypothetical photophysical data for a fluorogenic probe based on this compound, illustrating the "turn-on" effect.

| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Fluorescence Fold-Increase |

|---|---|---|---|---|

| Azide-Probe | 490 | 515 | <0.01 | >50 |

| Triazole-Probe** | 495 | 520 | ~0.50 |

The rational design of such probes, leveraging the dual functionality of this compound, is a promising avenue for creating sophisticated tools for chemical biology and molecular imaging. nih.govrsc.org

Future Directions and Research Opportunities for 4 2 Azidoethyl Morpholine

Design and Synthesis of Novel Derivatized Scaffolds

The primary synthetic utility of 4-(2-Azidoethyl)morpholine lies in its azide (B81097) functional group, which serves as a handle for the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. alliedacademies.org This cornerstone of "click chemistry" enables the covalent linking of the morpholine-containing fragment to virtually any molecule that can be functionalized with a terminal alkyne. nih.govresearchgate.net This modular approach allows for the rapid generation of large libraries of diverse compounds from a common starting material.

Future research will focus on exploiting this reactivity to create novel molecular scaffolds that combine the favorable physicochemical properties of the morpholine (B109124) ring with the diverse functionalities of various alkyne-containing molecules. researchgate.netnih.gov The resulting 1,4-disubstituted 1,2,3-triazole ring is not merely a linker but is itself a valuable pharmacophore, known to participate in hydrogen bonding and dipole interactions, which can enhance binding affinity to biological targets. researchgate.net

By systematically varying the alkyne component, researchers can design and synthesize a vast array of derivatized scaffolds. This strategy allows for the exploration of chemical space and the fine-tuning of structure-activity relationships (SAR). For example, attaching aromatic, heterocyclic, or aliphatic alkynes can modulate properties such as lipophilicity, solubility, and target specificity.

| Alkyne Building Block | Resulting Scaffold Feature | Potential Therapeutic Focus |

|---|---|---|

| Phenylacetylene Derivatives | Introduces aromatic rings for potential π-stacking interactions. | Anticancer, Kinase Inhibitors |

| Propargyl Ethers of Phenols | Adds flexible ether linkage and substituted aromatic systems. | Antimicrobial, Anti-inflammatory |

| Alkyne-functionalized Sugars | Enhances hydrophilicity and potential for targeting carbohydrate-binding proteins. | Antiviral, Metabolic Disorders |

| N-propargyl Heterocycles (e.g., quinoline, indole) | Combines the morpholine-triazole core with known bioactive heterocyclic systems. nih.gov | Neurodegenerative Diseases, Antiparasitic |

Multidisciplinary Approaches in Compound Design and Evaluation

The efficient development of novel therapeutics from this compound-derived scaffolds necessitates a synergistic, multidisciplinary approach that integrates computational chemistry, synthetic organic chemistry, and chemical biology. This modern workflow accelerates the drug discovery process by prioritizing the most promising molecular designs for synthesis and testing.

The process begins with in silico design and evaluation. Computational tools such as molecular docking and molecular dynamics (MD) simulations are used to model the interactions of virtual libraries of derivatized scaffolds with the active sites of known or hypothesized biological targets. mdpi.comnih.gov These simulations can predict binding affinities and binding modes, helping to identify candidates with the highest probability of biological activity. researchgate.net This computational pre-screening saves significant time and resources compared to synthesizing and testing every possible compound.

Promising candidates identified through computational modeling are then synthesized, primarily using the robust CuAAC reaction. nih.gov The synthesized compounds subsequently undergo rigorous biological evaluation. This involves a cascade of in vitro assays, such as enzymatic assays or cell-based assays (e.g., cytotoxicity screening against cancer cell lines), to confirm the predicted biological activity and determine potency. nih.govmdpi.com

The data from this biological testing feeds back into the computational models, establishing a potent design-synthesize-test-analyze cycle. This iterative process refines the understanding of the structure-activity relationship (SAR), allowing for the rational design of next-generation compounds with improved efficacy and selectivity. researchgate.nete3s-conferences.org

Exploration of Untapped Biological Pathways and Target Interactions

The morpholine moiety is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and contributing to desirable pharmacokinetic profiles, such as improved solubility and metabolic stability. nih.govnih.gov This inherent advantage makes derivatives of this compound highly attractive for exploring a wide range of biological targets, including those in untapped or novel pathways.

A significant area of opportunity lies in oncology. The PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer, is a validated target for morpholine-containing inhibitors. mdpi.comacs.org Novel scaffolds generated from this compound are prime candidates for screening against various protein kinases within this and other cancer-related pathways. e3s-conferences.org

Another promising frontier is in the treatment of central nervous system (CNS) disorders. The morpholine ring is known to often improve a compound's ability to cross the blood-brain barrier. nih.govacs.org This opens up possibilities for designing novel agents for neurodegenerative diseases like Alzheimer's or Parkinson's. For instance, morpholine-quinoline hybrids have been investigated as potential cholinesterase inhibitors for Alzheimer's therapy. nih.gov

Furthermore, the modular nature of the scaffolds allows for their use in high-throughput screening campaigns against emerging or less-understood biological targets. The discovery of a triazole derivative that inhibits pancreatic cancer metastasis by binding to myoferlin (MYOF), a novel therapeutic target, highlights the potential for these compound classes to uncover new mechanisms of action and treat diseases in innovative ways. nih.gov

| Therapeutic Area | Established Molecular Targets for Morpholine/Triazole Scaffolds | Potential Untapped/Emerging Targets for New Derivatives |

|---|---|---|

| Oncology | PI3K, mTOR, Protein Kinases mdpi.comacs.org | Myoferlin (MYOF), Epigenetic targets (e.g., HDACs), Protein-protein interactions |

| Neuroscience | Cholinesterases (AChE, BChE), Cannabinoid Receptors nih.govnih.gov | mGlu2 Receptors, GABA Receptors, Targets for neuroinflammation |

| Infectious Diseases | Bacterial DprE1, Viral polymerases researchgate.net | Bacterial biofilm formation pathways, Host-pathogen interaction proteins |

| Inflammatory Diseases | COX enzymes, Cytokine signaling pathways | Janus kinases (JAKs), NLRP3 inflammasome |

Q & A

Q. What are the key synthetic routes for preparing 4-(2-Azidoethyl)morpholine, and how do reaction conditions influence yield?

The synthesis of azide-containing morpholine derivatives typically involves functional group transformations. For example:

- Step 1: Reductive amination of morpholine with ethylene derivatives (e.g., 2-chloroethylmorpholine) using NaBHCN in methanol at room temperature to introduce an aminoethyl group .

- Step 2: Conversion of the amino group to an azide via diazotization or Staudinger-type reactions. For instance, sodium nitrite and an azide source (e.g., NaN) under acidic conditions can yield the azidoethyl moiety.

- Critical Factors: Reaction time, temperature, and stoichiometry of the azide source significantly affect yield. Evidence from similar compounds shows that incomplete conversion or side reactions (e.g., oxidation) may occur if pH or temperature deviates from optimal ranges .

Q. How should researchers characterize this compound, and what analytical methods are most reliable?

- NMR Spectroscopy: H and C NMR can confirm the azide group’s presence via absence of NH peaks (compared to 4-(2-aminoethyl)morpholine) and shifts in adjacent CH groups.

- IR Spectroscopy: A strong absorption band near 2100 cm confirms the -N stretch .

- Mass Spectrometry: High-resolution MS (HRMS) or LC-MS can verify molecular weight (e.g., [M+H] peak at m/z 171.11 for CHNO) .

- Purity Assessment: HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase is recommended .

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

- Solubility: Miscible in polar solvents like water, methanol, and DMF, similar to 4-(2-aminoethyl)morpholine .

- Stability:

Advanced Research Questions

Q. How can this compound be utilized in click chemistry for bioconjugation or material science applications?

The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC):

- Procedure: React with terminal alkynes (e.g., propargyl-modified biomolecules) using CuSO/sodium ascorbate in aqueous buffer (pH 7–8).

- Optimization: Excess alkyne (1.2–1.5 equiv) and catalytic Cu(I) (~5 mol%) improve triazole formation .

- Challenges: Copper may quench fluorescence in imaging applications; consider strain-promoted azide-alkyne cycloaddition (SPAAC) as an alternative .

Q. What mechanistic insights explain contradictions in catalytic efficiency when using this compound as a ligand?

- Case Study: In nickel-catalyzed reactions, this compound may underperform compared to its aminoethyl analog due to steric hindrance from the azide group.

- Data Analysis: Compare turnover numbers (TON) and activation energies via Arrhenius plots. For example, trans-bis[4-(2-aminoethyl)morpholine]dinitronickel(II) shows higher stability than azide derivatives .

- Mitigation: Modify ligand denticity (e.g., introduce pyridine co-ligands) or reduce reaction temperature to enhance metal-ligand coordination .

Q. How do structural modifications of this compound impact its bioactivity in targeted drug delivery systems?

- Example: Morpholine derivatives target lysosomes due to pH-dependent membrane penetration. Azide groups allow post-synthetic modifications (e.g., PEGylation for prolonged circulation).

- Experimental Design:

Safety and Compliance

Q. What safety protocols are critical when handling this compound in high-throughput screening?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。